1H-Pyrrolo[2,3-b]pyridine, 4-iodo-1-[(4-methylphenyl)sulfonyl]- 1H-Pyrrolo[2,3-b]pyridine, 4-iodo-1-[(4-methylphenyl)sulfonyl]-
Brand Name: Vulcanchem
CAS No.: 1092579-97-9
VCID: VC16495500
InChI: InChI=1S/C14H11IN2O2S/c1-10-2-4-11(5-3-10)20(18,19)17-9-7-12-13(15)6-8-16-14(12)17/h2-9H,1H3
SMILES:
Molecular Formula: C14H11IN2O2S
Molecular Weight: 398.22 g/mol

1H-Pyrrolo[2,3-b]pyridine, 4-iodo-1-[(4-methylphenyl)sulfonyl]-

CAS No.: 1092579-97-9

Cat. No.: VC16495500

Molecular Formula: C14H11IN2O2S

Molecular Weight: 398.22 g/mol

* For research use only. Not for human or veterinary use.

1H-Pyrrolo[2,3-b]pyridine, 4-iodo-1-[(4-methylphenyl)sulfonyl]- - 1092579-97-9

Specification

CAS No. 1092579-97-9
Molecular Formula C14H11IN2O2S
Molecular Weight 398.22 g/mol
IUPAC Name 4-iodo-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine
Standard InChI InChI=1S/C14H11IN2O2S/c1-10-2-4-11(5-3-10)20(18,19)17-9-7-12-13(15)6-8-16-14(12)17/h2-9H,1H3
Standard InChI Key HDQXIUUAPINEQT-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C=CN=C32)I

Introduction

Structural and Physicochemical Properties

Molecular Architecture and Nomenclature

The compound’s IUPAC name, 4-iodo-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine, reflects its hybrid structure, combining a pyrrolo[2,3-b]pyridine scaffold with substituents at the 1- and 4-positions. The core consists of a five-membered pyrrole ring fused to a pyridine ring, creating a bicyclic system with conjugated π-electrons . Key substituents include:

  • Iodine at the 4-position, introducing steric bulk and polarizability.

  • p-Toluenesulfonyl (tosyl) group at the 1-position, enhancing solubility and metabolic stability.

The molecular formula is C₁₄H₁₁IN₂O₂S, with a molecular weight of 398.22 g/mol . The canonical SMILES string, CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C=CN=C32)I, encodes the connectivity of atoms, while the InChIKey HDQXIUUAPINEQT-UHFFFAOYSA-N provides a unique identifier for computational studies.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₄H₁₁IN₂O₂S
Molecular Weight398.22 g/mol
IUPAC Name4-iodo-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine
Canonical SMILESCC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C=CN=C32)I
XLogP3-AA3.7 (estimated)

Synthesis and Modification Strategies

Electrophilic Substitution Pathways

The synthesis of pyrrolo[2,3-b]pyridine derivatives typically begins with the condensation of pyrrole and pyridine precursors. For this compound, key steps include:

  • Sulfonylation: Introduction of the tosyl group via reaction with p-toluenesulfonyl chloride under basic conditions.

  • Iodination: Electrophilic aromatic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) to install iodine at the 4-position.

Notably, the tosyl group acts as a protecting group, directing subsequent reactions to specific positions on the heterocyclic core . Modifications to this scaffold, such as bromination or alkylation, are achievable by adjusting reaction conditions, as evidenced by related compounds like 5-bromo-3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine (CAS 875639-15-9) .

Applications in Medicinal Chemistry

Drug Discovery Scaffolds

The compound’s modular structure allows for diversification at multiple positions:

  • Halogen Exchange: Bromine or chlorine can replace iodine to modulate electronic properties .

  • Sulfonyl Group Replacement: Substituting tosyl with mesyl or besyl groups alters solubility and bioactivity.

Table 2: Comparative Analysis of Halogenated Analogs

CompoundCAS No.Molecular FormulaBiological Activity
4-Iodo-1-tosyl-pyrrolo[2,3-b]pyridine1092579-97-9C₁₄H₁₁IN₂O₂SSIK2 inhibition
5-Bromo-3-iodo-1-tosyl-pyrrolo[2,3-b]pyridine875639-15-9C₁₄H₁₀BrIN₂O₂SAntiviral lead

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